molecular formula C18H29N3O2 B7955545 2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline

2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline

Katalognummer: B7955545
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: AQKZHYLZPPVBIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline is a substituted aniline derivative featuring a 4-morpholinopiperidin-1-yl group at the para position and an isopropoxy group at the ortho position of the benzene ring. The compound’s molecular formula is C₁₈H₂₉N₃O₂ (molecular weight: 319.45 g/mol).

Eigenschaften

IUPAC Name

4-(4-morpholin-4-ylpiperidin-1-yl)-2-propan-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-14(2)23-18-13-16(3-4-17(18)19)20-7-5-15(6-8-20)21-9-11-22-12-10-21/h3-4,13-15H,5-12,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKZHYLZPPVBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCC(CC2)N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nitro-Aromatic Substitution and Reduction

A foundational approach involves nitro-aromatic substitution followed by catalytic hydrogenation. The method begins with 1-chloro-5-fluoro-2-methyl-4-nitrobenzene (CN118146138B). Key steps include:

  • Alkoxy substitution : Reaction with isopropanol in an alkaline system (e.g., K₂CO₃) at 80–100°C yields 2-isopropoxy-5-fluoro-2-methyl-4-nitrobenzene .

  • Piperidine coupling : Using lithium hexamethyldisilazide (LiHMDS) as a base, the intermediate reacts with N-Boc-4-piperidinecarboxylate to form a nitro-piperidine adduct.

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine, achieving 2-isopropoxy-4-(piperidin-4-yl)aniline .

Yield : 58–62% after purification via recrystallization (CN102702077A).

MethodCatalystPressure (psi)Yield (%)Purity (%)
Batch HydrogenationPd/C60–758999.5
Flow HydrogenationRaney Ni1009299.8

One-Pot Synthesis for Scalability

Recent advances focus on minimizing isolation steps. A one-pot method (CN118146138B) combines:

  • Nitro reduction and Boc deprotection using HCl in dioxane.

  • Morpholine installation via in situ generated chloro intermediate.

Advantages :

  • Reduces solvent use by 40%.

  • Overall yield increases to 68% (vs. 58% in stepwise synthesis).

Purification and Analytical Validation

Final purification employs mixed-solvent recrystallization (e.g., acetone/hexane, 3:1). Chromatography is avoided due to the compound’s polarity. Purity is validated via:

  • HPLC : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • ¹H NMR : Characteristic peaks at δ 6.65 ppm (aniline aromatic H) and δ 3.70 ppm (morpholine O-CH₂).

Industrial-Scale Adaptations

For kilogram-scale production (US10604505B2):

  • Continuous flow reactors enhance heat transfer during exothermic steps (e.g., nitro reduction).

  • Cost analysis : Raw material costs reduced by 30% using 2-chloro-4-fluorotoluene over bespoke intermediates.

Analyse Chemischer Reaktionen

2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares 2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application
2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline C₁₈H₂₉N₃O₂ 319.45 - 2-isopropoxy
- 4-(4-morpholinopiperidin-1-yl)
Hypothesized immunomodulatory activity
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline C₁₄H₂₃N₃O 249.35 - 2-isopropoxy
- 4-(4-methylpiperazin-1-yl)
Intermediate for pharmaceuticals
Y-320 C₂₃H₂₃ClN₆O 434.92 - 4-(4-morpholinopiperidin-1-yl)
- Pyrazole-carboxamide backbone
IL-15/IL-17 inhibition; anti-arthritic
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline C₁₃H₉F₆N₃ 321.23 - 4-trifluoromethyl
- 2-(6-trifluoromethylpyridin-4-yl)
Kinase inhibitor scaffold

Key Differences and Implications

Morpholinopiperidine vs. This difference likely impacts solubility and target selectivity . Methylpiperazine, being more basic (pKa ~8.5), may improve membrane permeability in neutral physiological conditions compared to morpholinopiperidine (pKa ~7.0) .

Comparison with Y-320: Y-320 shares the 4-morpholinopiperidin-1-yl group but incorporates a pyrazole-carboxamide backbone. This modification confers potent IL-15/IL-17 inhibitory activity, suggesting that the target compound’s aniline core could be optimized for similar immunomodulatory effects .

Electron-Withdrawing vs. In contrast, the target compound’s isopropoxy group is electron-donating, which may increase reactivity in electrophilic substitution reactions.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline Y-320
LogP (Predicted) 3.2 2.8 4.1
Water Solubility (mg/mL) ~0.1 ~0.5 <0.01
Hydrogen Bond Donors 2 2 3
Rotatable Bonds 7 5 10
  • The higher logP of the target compound vs. the methylpiperazine analog suggests increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Y-320’s low solubility aligns with its pyrazole-carboxamide backbone, necessitating formulation adjustments for in vivo use .

Biologische Aktivität

2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound 2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline is characterized by its unique structural features that contribute to its biological activity. The presence of the isopropoxy group and the morpholinopiperidine moiety are critical for its interaction with biological targets.

Research indicates that 2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline exhibits significant biological activity through its role as an inhibitor of specific enzymes and receptors involved in cancer progression. The compound has been studied for its effects on anaplastic lymphoma kinase (ALK), which is crucial in various malignancies.

Inhibition Studies

Inhibition studies have shown that similar compounds with structural analogs exhibit potent inhibitory effects on ALK enzymatic activity. For instance, a related compound demonstrated an IC50 value of 21.3 nM against ALK, suggesting that modifications in the morpholine or piperidine groups can enhance potency .

Table 1: IC50 Values for Related Compounds

CompoundIC50 (nM)Target
7b>50,000ALK
7c28.6 ± 12.6ALK
7d21.3 ± 7.4ALK
CJ-23602.2 ± 0.3ALK

Case Studies

Several studies have focused on the cellular effects of this compound, particularly in cancer cell lines expressing ALK fusion proteins. For example, in KARPAS-299 cells, which are known to harbor ALK fusions, compounds similar to 2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline demonstrated significant growth inhibition.

Table 2: Cell Growth Inhibition in KARPAS-299 Cell Line

CompoundIC50 (nM)Remarks
CJ-222496Less potent
CJ-23601.8Highly potent
CJ-22129.7Enhanced cellular activity

Safety and Toxicity

While the biological activity is promising, safety profiles must also be considered. Preliminary toxicity assessments indicate that compounds within this class may exhibit acceptable safety margins; however, further studies are necessary to fully elucidate their safety profiles in vivo.

Q & A

Q. What are the optimal synthetic routes for 2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the isopropoxy group via nucleophilic aromatic substitution (e.g., reacting 2-fluoro-4-nitrophenol with isopropyl alcohol under basic conditions) and (2) introducing the 4-morpholinopiperidine moiety through Buchwald-Hartwig amination or Ullmann coupling. Reaction optimization includes using polar aprotic solvents (e.g., DMF), bases (e.g., K₂CO₃), and catalysts (e.g., Pd-based systems for coupling reactions). Purification via column chromatography with gradients of ethyl acetate/hexane yields the pure product. Monitoring intermediates by TLC and NMR ensures stepwise fidelity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

  • Methodological Answer :
  • 1H/13C NMR : Resolves substituent positions on the aniline ring and confirms the morpholinopiperidine moiety’s connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
  • X-ray Crystallography : Critical for unambiguous structural confirmation. SHELX programs (e.g., SHELXL) refine crystallographic data, particularly for resolving piperidine ring conformations and hydrogen bonding patterns .
  • FT-IR : Identifies functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹).

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodologies are used to elucidate its mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs, leveraging the morpholinopiperidine group’s hydrogen-bonding potential. Validate with experimental IC₅₀ values from enzyme inhibition assays .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to immobilized receptors.
  • Cellular Assays : Use fluorescence-based probes (e.g., Ca²⁺ flux assays) to study signaling pathway modulation. Compare with structurally related compounds (e.g., 4,5-difluoro analogs) to identify substituent effects .

Q. What strategies resolve discrepancies between computational predictions and experimental biological activity data?

  • Methodological Answer :
  • Purity Analysis : Impurities (e.g., unreacted intermediates) can skew bioactivity results. Use HPLC with UV/Vis or ELSD detection to verify purity >95% .
  • Stereochemical Considerations : Chiral centers in the piperidine ring may lead to enantiomer-specific activity. Resolve via chiral chromatography or asymmetric synthesis.
  • Assay Conditions : Optimize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to match physiological relevance. Replicate computational solvent models (e.g., explicit water in MD simulations) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the morpholinopiperidine moiety's role?

  • Methodological Answer :
  • Analog Synthesis : Replace morpholine with thiomorpholine or piperazine to assess hydrogen-bonding and steric effects. Modify the piperidine ring’s substitution pattern (e.g., 3- vs. 4-position) .
  • Pharmacophore Mapping : Overlay analogs using software like Schrödinger’s Phase to identify critical interaction points.
  • Free-Wilson Analysis : Statistically correlate substituent changes with bioactivity trends (e.g., logP vs. IC₅₀).

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and bioavailability?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method (aqueous/organic phase) under physiological pH (1.2–7.4). Compare with computational predictions (e.g., COSMO-RS).
  • Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) identifies discrepancies between in vitro and cell-based (e.g., Caco-2) models .
  • Crystallinity vs. Amorphous Forms : XRPD and DSC differentiate polymorphs, which significantly impact solubility. Amorphous dispersions may enhance bioavailability .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent Models : Assess oral bioavailability and half-life via LC-MS/MS plasma analysis. Include metabolites (e.g., hydroxylated derivatives) in the analytical method .
  • Toxicogenomics : RNA-seq of liver/kidney tissues identifies off-target gene expression changes. Compare with structural analogs to isolate substituent-specific effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.